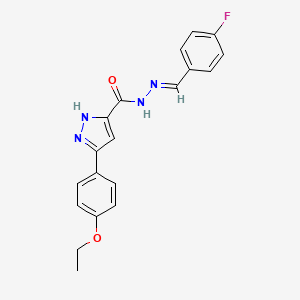

3-(4-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves reactions between hydrazides and various aldehydes or ketones, often employing reflux in ethanol or other solvents for several hours. The structure of these compounds is usually confirmed through spectroscopic methods such as FT-IR, NMR, and mass spectroscopy, alongside single crystal X-ray diffraction for precise structural elucidation (Alotaibi et al., 2018).

Molecular Structure Analysis

Single-crystal X-ray diffraction is a common technique for determining the molecular structure of pyrazole derivatives, revealing details about the molecule's geometry, including bond lengths and angles. Theoretical calculations, such as density functional theory (DFT), are also used to predict molecular structures in different phases and their electronic properties (Karrouchi et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives exhibit various chemical behaviors, such as tautomerism, which involves the shifting of protons and electrons within the molecule, leading to different isomeric forms. These compounds often show significant biological activities, including potential antimicrobial and anticancer properties, due to their ability to interact with biological targets (Pakalnis et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their chemical structure. These properties are often studied using various spectroscopic techniques and crystallography to understand the compound's behavior in different environments (Jasinski et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are key to understanding the utility of pyrazole derivatives. Computational studies, including DFT and molecular docking, help predict these properties by examining the electronic structure and potential interaction sites within the molecule (Karrouchi et al., 2020).

Scientific Research Applications

Chemical Synthesis and Structure Analysis

- The synthesis of derivatives including 3-(4-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide involves reactions that lead to the formation of compounds with potential ring-chain equilibrium. These compounds show promise in chemical studies due to their ability to exhibit tautomeric forms in solution, such as 5-hydroxy-2-pyrazoline and enehydrazine tautomers. The process involves the reaction of hydrazides with certain alkenes under specific conditions, highlighting the compound's utility in synthetic chemistry and tautomerism studies (Pakalnis, Zerov, Yakimovich, & Alekseev, 2014).

Biological Activities and Applications

Studies have explored the synthesis of pyrazole- and isoxazole-based heterocycles, including variants of 3-(4-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide, for potential antiviral activities. Specifically, compounds synthesized from related chemical frameworks have shown efficacy against Herpes simplex virus type-1 (HSV-1), demonstrating the broader potential of this chemical class in antiviral research (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

The compound has also been part of studies focusing on the synthesis and characterization of derivatives for cytotoxicity assessment. This includes research on 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, suggesting its structural framework's relevance in developing potential anticancer agents. These studies underscore the importance of structural analysis and modification in enhancing biological activity (Hassan, Hafez, & Osman, 2014).

Molecular Docking and Computational Studies

Research on the structural and molecular docking studies of related compounds, such as (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, provides insights into their potential as medicinal agents. Computational analyses, including density functional theory (DFT) calculations and molecular docking, help in understanding the interaction between these compounds and biological targets, indicating their potential utility in drug design and discovery processes (Karrouchi, Brandán, Sert, et al., 2021).

The study of carbohydrazide-pyrazole compounds, including derivatives of 3-(4-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide, for corrosion protection behavior on mild steel in acidic solutions, showcases the application of these compounds beyond biological activity. Electrochemical and computational approaches provide a comprehensive understanding of their effectiveness and mechanism of action in corrosion inhibition (Paul, Yadav, & Obot, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-ethoxyphenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c1-2-26-16-9-5-14(6-10-16)17-11-18(23-22-17)19(25)24-21-12-13-3-7-15(20)8-4-13/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMRDYFOSNGQKV-CIAFOILYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethoxyphenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cis-4-aminocyclohexyl)-N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5565100.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5565112.png)

![ethyl 4-[(4-hydroxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5565121.png)

![1-[6-(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyridin-3-yl]ethanone](/img/structure/B5565134.png)

![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565138.png)

![3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide](/img/structure/B5565142.png)

![5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5565153.png)

![ethyl [2-(4-morpholinyl)-3-butyn-1-yl]carbamate](/img/structure/B5565166.png)

![3-(2,3-dichloro-6-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5565176.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5565187.png)

![2-[(4-chlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565199.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-pyrimidinyloxy)benzamide](/img/structure/B5565207.png)